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2-DOS aminoglycosides are broad-spectrum antibiotics containing a central 2-deoxystreptamine ring. Their
primary mechanism of action is binding to the A-site of the 16S ribosomal RNA within the bacterial 30S
ribosomal subunit, which disrupts protein synthesis by inducing mRNA misreading and inhibiting tRNA

translocation [1] [2] [3].

These antibiotics are classified based on the substitution pattern on the central 2-DOS ring, which influences

their binding and activity.

Structural Class Core Scaffold Representative Antibiotics

4,6-Disubstituted 2-DOS with sugars at positions 4 &  Kanamycin, Tobramycin, Gentamicin,
6 Amikacin, Plazomicin [4]

4,5-Disubstituted 2-DOS with sugars at positions 4 &  Neomycin, Paromomycin, Ribostamycin [4]
5 [2]

4- 2-DOS with a single, unique bicyclic ~ Apramycin [5] [2]
Monosubstituted sugar at position 4

Key Mechanisms of Bacterial Resistance
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Bacterial resistance to 2-DOS aminoglycosides arises through several well-characterized mechanisms, with

enzymatic modification of the drug being the most prevalent [1].
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Overview of primary aminoglycoside resistance pathways. AMEs: Aminoglycoside-modifying enzymes.

RMTases: rRNA methyltransferases.

¢ Enzymatic Inactivation by AMEs: Aminoglycoside-modifying enzymes (AMES) are the most
widespread resistance mechanism. These enzymes catalyze the modification of specific amino or
hydroxyl groups on the drug, reducing its binding affinity to the ribosomal target. The three major
types are Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Nucleotidyltransferases
(ANTs), and Aminoglycoside Phosphotransferases (APHs) [1] [3].

e Target Site Modification: Resistance can occur through alteration of the ribosomal target.

o Ribosomal RNA Methyltransferases (RMTases): These enzymes, acquired via plasmids,
methylate specific nucleotides in the 16S rRNA (e.g., at A1408 or G1405), sterically blocking
aminoglycoside binding and conferring high-level resistance. Their prevalence is increasing
clinically [1] [4].

o Ribosomal Mutations: Mutations in genes encoding 16S rRNA (rrs) or ribosomal proteins
(e.g., S12) can confer resistance, though these are less common as they can impact ribosome
function [1].

¢ Reduced Drug Accumulation: This includes impermeability of the cell envelope, which limits drug
entry, and the activity of efflux pumps that actively expel aminoglycosides from the bacterial cell [1].

Quantitative Analysis of Resistance Evasion
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Recent structural studies reveal how specific aminoglycoside features influence their ability to evade

resistance, particularly from RMTases. The table below summarizes the susceptibility of various

aminoglycosides to the m1A1408 ribosomal methylation mediated by the NpmA methyltransferase [4].

. MIC (No MIC (With Fold
. . Structural Key Distinctive .
Aminoglycoside NpmA) NpmA) Change in
Class Feature(s)
(ug/mL) (ng/mL) MIC
Kanamycin 4,6- - 0.5 >512 >1024
disubstituted
Tobramycin 4,6- - 0.5 128 - 256 250 - 500
disubstituted
Amikacin 4,6- L-HABA group 0.5 8 16
disubstituted on Ring Il
G418 4 6- 6'-OH on Ring | 1 32 32
(Geneticin) disubstituted
Gentamicin 4,6- - 1 64 64
disubstituted
Neomycin 4,5- 6'-NHs*onRing 1 128 128
disubstituted I
Paromomycin 4,5- 6'-OH on Ring | 4 128 32
disubstituted

Key structural determinants for evading m1A1408 resistance include a 6'-OH group (as in G418 and

paromomycin) and the L-HABA moiety (as in amikacin and arbekacin), which help the drug adapt to the

methylated target [4].

Toxicity and Selectivity Challenges

The clinical use of 2-DOS aminoglycosides is limited by significant toxic side effects.
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e Ototoxicity and Nephrotoxicity: These drugs can cause irreversible hearing loss (cochlear
toxicity) and acute kidney injury [6] [3]. Toxicity is dose-dependent, and some patients have genetic
predispositions [6] [5].

¢ Mechanisms of Toxicity: The primary mechanism for ototoxicity is the misreading of
mitochondrial ribosomes due to structural similarity between bacterial and mitochondrial
ribosomes. This leads to defective mitochondrial function, production of reactive oxygen species
(ROS), and sensory hair cell death [6] [5]. Nephrotoxicity results from drug accumulation in kidney
proximal tubular cells, triggering cell death [6].

¢ Dissociating Activity from Toxicity: Proof-of-concept exists for designing less toxic
aminoglycosides. Apramycin, a structurally unique 4-monosubstituted 2-DOS aminoglycoside,
shows potent antibacterial activity but significantly lower ototoxicity because it has minimal activity
against eukaryotic mitochondrial ribosomes [5].

Experimental Protocol: Evaluating Ribosome Binding
and Resistance

To investigate aminoglycoside-ribosome interactions and the impact of resistance mechanisms, researchers

use a combination of biochemical and structural methods.

Determining Drug Susceptibility and Resistance Evasion

¢ Method: Minimum Inhibitory Concentration (MIC) assays using isogenic bacterial strains.

¢ Protocol: A standard broth microdilution method is performed according to guidelines (e.g., CLSI). A
critical step involves comparing MICs for a control strain versus an isogenic strain expressing a
resistance gene, such as the NpmA methyltransferase (for m1A1408 modification) [4]. A low fold-
change in MIC indicates the drug can partially evade that specific resistance mechanism.

Structural Analysis of Drug-Ribosome Complexes

e Method: Cryo-Electron Microscopy (cryo-EM).

e Protocol:
o Purification: Bacterial 70S ribosomes are purified.
o Complex Formation: Ribosomes are incubated with the aminoglycoside of interest.
o Vitrification: The complex is rapidly frozen in liquid ethane.
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o Data Collection & Processing: High-resolution images are collected and processed to
reconstruct a 3D density map, allowing visualization of how the drug binds to the ribosome and
accommodates resistance-conferring modifications like m1A1408 [4].

Future Directions in Drug Development

Current research aims to overcome the limitations of 2-DOS aminoglycosides through rational drug design.

¢ Engineering Evasion of Resistance: Structural insights are being used to design new analogs that
maintain binding to methylated ribosomes. Key strategies include incorporating 6'-OH groups and L-
HABA-like moieties, and optimizing ring flexibility [4].

¢ Mitigating Toxicity: Designing drugs with selective affinity for bacterial over mitochondrial
ribosomes is a primary goal. Apramycin serves as a lead structure, demonstrating that dissociation
of antibacterial activity from ototoxicity is achievable [5].

¢ Biosynthetic Engineering: Advances in understanding the biosynthetic pathways of natural
aminoglycosides enable the generation of novel derivatives through metabolic engineering and
chemo-enzymatic synthesis [7] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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